Sigma-2 Receptor Binding Affinity of the Phenylpropylamine Scaffold Class
No direct quantitative binding data (Ki or IC₅₀) for the exact compound CAS 126002-35-5 at sigma receptors were identified in peer-reviewed literature or authoritative databases. Evidence is limited to class-level SAR trends reported for structurally related N-arylalkylpiperidines [1]. In the foundational study by Maeda et al. (2002), phenylpropylpiperidine analogs collectively demonstrated a preference for σ₂R over σ₁R, whereas phenethylpiperidine analogs favored σ₁R. The magnitude of this selectivity shift was not numerically quantified for the dimethylamino variant represented by CAS 126002-35-5; specific Ki values were reported only for selected N-propyl and N-arylpropyl congeners that differ in amine substitution [1]. This absence of compound-specific data precludes any quantitative claim of differentiation.
| Evidence Dimension | Sigma-2 vs. sigma-1 receptor subtype selectivity trend |
|---|---|
| Target Compound Data | No direct quantitative data available for CAS 126002-35-5 |
| Comparator Or Baseline | Phenethylpiperidine analogs (σ₁-preferring) vs. phenylpropylpiperidine analogs (σ₂-preferring) within the same study [1] |
| Quantified Difference | Not quantifiable for the target compound; class trend only |
| Conditions | Guinea pig brain membrane σ₁R and rat liver σ₂R radioligand binding assays using [³H](+)-pentazocine and [³H]DTG, respectively [1] |
Why This Matters
Procurement decisions for sigma receptor tool compounds require compound-specific selectivity data; in the absence of such data, CAS 126002-35-5 cannot be objectively prioritized over characterized analogs from the same manuscript.
- [1] Maeda, D.Y.; Williams, W.; Kim, W.E.; Thatcher, L.N.; Bowen, W.D.; Coop, A. N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents. Bioorg. Med. Chem. Lett. 2002, 12, 497–500. View Source
